molecular formula C15H13N3O6S B5128959 1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole

1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole

Katalognummer B5128959
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: JXEWLHGLPHTVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole, commonly known as DBITC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DBITC belongs to the family of benzimidazole derivatives and has been found to possess potent anticancer properties.

Wirkmechanismus

The anticancer properties of DBITC are attributed to its ability to target multiple signaling pathways involved in cancer cell growth and survival. DBITC has been found to activate the JNK pathway, which leads to the phosphorylation of c-Jun and the induction of apoptosis. DBITC also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, DBITC has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DBITC has been found to modulate various biochemical and physiological processes in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death. DBITC has also been found to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bak. Moreover, DBITC has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

DBITC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DBITC is also stable under standard laboratory conditions and can be stored for long periods. However, DBITC has some limitations for lab experiments. It is highly reactive and can form adducts with other molecules, which can affect its activity. Moreover, DBITC has poor solubility in aqueous solutions, which can limit its use in in vitro assays.

Zukünftige Richtungen

There are several future directions for research on DBITC. One area of research is to investigate the synergistic effects of DBITC with other anticancer agents. DBITC has been found to enhance the anticancer activity of cisplatin, doxorubicin, and paclitaxel in various cancer cell lines. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of DBITC in vivo. Although DBITC has shown promising anticancer activity in vitro, its efficacy and safety in animal models and humans remain to be determined. Finally, the development of novel analogs of DBITC with improved solubility and bioavailability is another area of research that could lead to the discovery of more potent anticancer agents.

Synthesemethoden

DBITC can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with sulfuryl chloride to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate product is then reacted with 5-nitro-1H-benzimidazole in the presence of a base to yield DBITC. The yield of DBITC can be improved by optimizing the reaction conditions such as the reaction temperature, time, and concentration of reagents.

Wissenschaftliche Forschungsanwendungen

DBITC has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. DBITC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, DBITC has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-23-11-4-6-14(24-2)15(8-11)25(21,22)17-9-16-12-7-10(18(19)20)3-5-13(12)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWLHGLPHTVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.